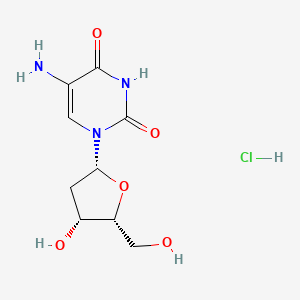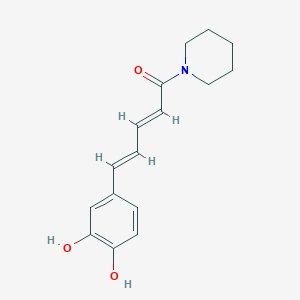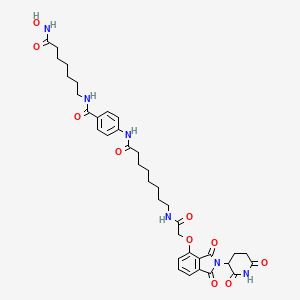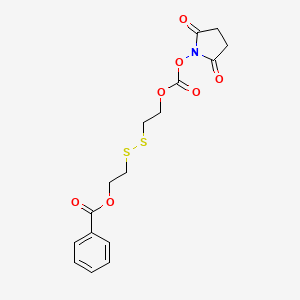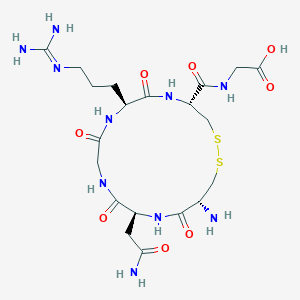
(4-Nitrophenyl)(phenyl)methanone-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Nitrophenyl)(phenyl)methanone-d5 is a deuterium-labeled compound, which means that it contains deuterium atoms instead of hydrogen atoms. This compound is a derivative of (4-Nitrophenyl)(phenyl)methanone, where five hydrogen atoms are replaced by deuterium. The molecular formula of this compound is C13H4D5NO3, and it has a molecular weight of 232.25 g/mol . Deuterium labeling is often used in scientific research to study the pharmacokinetics and metabolic profiles of drugs .
Preparation Methods
The synthesis of (4-Nitrophenyl)(phenyl)methanone-d5 involves the incorporation of deuterium into the parent compound, (4-Nitrophenyl)(phenyl)methanone. One common method for synthesizing deuterium-labeled compounds is through the use of deuterated reagents or solvents. For example, the parent compound can be subjected to a deuterium exchange reaction in the presence of deuterated solvents such as deuterated chloroform (CDCl3) or deuterated water (D2O). The reaction conditions typically involve heating the mixture to facilitate the exchange of hydrogen atoms with deuterium atoms .
Chemical Reactions Analysis
(4-Nitrophenyl)(phenyl)methanone-d5 undergoes various chemical reactions, including:
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Oxidation: The compound can undergo oxidation reactions where the phenyl group can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Scientific Research Applications
(4-Nitrophenyl)(phenyl)methanone-d5 has several applications in scientific research:
Chemistry: It is used as an internal standard in analytical chemistry to quantify the concentration of other compounds in a mixture.
Biology: The compound is used in metabolic studies to trace the metabolic pathways of drugs and other bioactive molecules.
Medicine: Deuterium-labeled compounds like this compound are used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs.
Industry: The compound is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of (4-Nitrophenyl)(phenyl)methanone-d5 is primarily related to its use as a tracer in scientific studies. The deuterium atoms in the compound allow researchers to track its movement and transformation within biological systems. The molecular targets and pathways involved depend on the specific application and the compound being studied. For example, in pharmacokinetic studies, the compound may interact with enzymes and transporters involved in drug metabolism .
Comparison with Similar Compounds
(4-Nitrophenyl)(phenyl)methanone-d5 is unique due to its deuterium labeling, which distinguishes it from its non-deuterated counterpart, (4-Nitrophenyl)(phenyl)methanone. Similar compounds include:
(4-Nitrophenyl)(phenyl)methanone: The non-deuterated version of the compound.
(4-Nitrophenyl)(phenyl)methanone-d3: A partially deuterated version with three deuterium atoms.
(4-Nitrophenyl)(phenyl)methanone-d7: A more extensively deuterated version with seven deuterium atoms.
These similar compounds can be used in various research applications, but the extent of deuterium labeling can affect their properties and suitability for specific studies.
Properties
Molecular Formula |
C13H9NO3 |
|---|---|
Molecular Weight |
232.25 g/mol |
IUPAC Name |
(4-nitrophenyl)-(2,3,4,5,6-pentadeuteriophenyl)methanone |
InChI |
InChI=1S/C13H9NO3/c15-13(10-4-2-1-3-5-10)11-6-8-12(9-7-11)14(16)17/h1-9H/i1D,2D,3D,4D,5D |
InChI Key |
ZYMCBJWUWHHVRX-RALIUCGRSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=CC=C(C=C2)[N+](=O)[O-])[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





